(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one
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Overview
Description
(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one is a chiral piperidine derivative with a unique structure that includes a piperidinone ring substituted with a methyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions with phase transfer catalysts . The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride for reduction reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions using reagents like sodium borohydride can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Aniline, phenethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidinones .
Scientific Research Applications
(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biological processes such as pain modulation and neurotransmission . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative with similar structural features but different substituents.
4-Hydroxypiperidine: Another piperidine derivative with hydroxyl substitution.
Uniqueness
(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12?/m1/s1 |
InChI Key |
XOGIRAQPVLKDBV-JHJMLUEUSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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